molecular formula C7H11NO2 B13027054 1-(2,5-Dimethyloxazol-4-yl)ethanol

1-(2,5-Dimethyloxazol-4-yl)ethanol

Cat. No.: B13027054
M. Wt: 141.17 g/mol
InChI Key: SBNXKDRCIUBQCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dimethyloxazol-4-yl)ethanol is an organic compound with the molecular formula C7H11NO2 It belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethyloxazol-4-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 2,5-dimethyloxazole-4-carbaldehyde with methylmagnesium bromide in diethyl ether at room temperature. The reaction mixture is then treated with hydrochloric acid, and the product is extracted using ethyl acetate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethyloxazol-4-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Manganese dioxide in chloroform at 75°C for 12 hours.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

Scientific Research Applications

1-(2,5-Dimethyloxazol-4-yl)ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.

    Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethyloxazol-4-yl)ethanol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. Its effects are mediated through its ability to form hydrogen bonds and other non-covalent interactions with biological macromolecules.

Comparison with Similar Compounds

    Oxazoles: Compounds like 2,5-dimethyloxazole and 4,5-dimethyloxazole share structural similarities with 1-(2,5-Dimethyloxazol-4-yl)ethanol.

    Isoxazoles: Isoxazole derivatives, such as 3,5-dimethylisoxazole, are also structurally related.

    Oxadiazoles: Compounds like 1,2,4-oxadiazole and its derivatives have similar heterocyclic structures.

Uniqueness: this compound is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-(2,5-dimethyl-1,3-oxazol-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-4(9)7-5(2)10-6(3)8-7/h4,9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNXKDRCIUBQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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